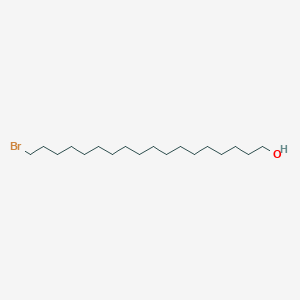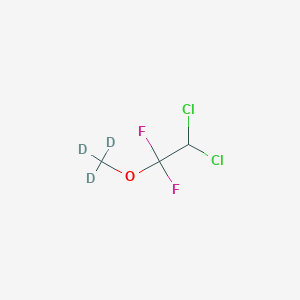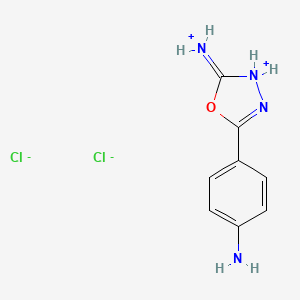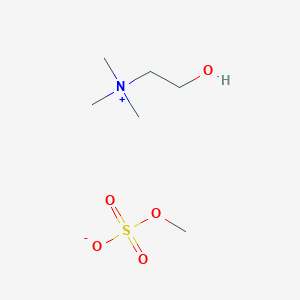
2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate is a chemical compound with the molecular formula C19H32N2O2 It is known for its unique structure, which includes a heptane chain with dimethyl substitutions and an aminobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate typically involves the reaction of 2,6-dimethylheptan-4-ylamine with 4-aminobenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity. Purification steps, including recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzoate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylheptan-4-ylamino)ethyl 4-aminobenzoate
- 2-(4,6-Dimethylheptan-4-ylamino)propyl=p-aminobenzoate
Uniqueness
2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate is unique due to its specific structural features, such as the dimethyl substitutions on the heptane chain and the presence of both amino and benzoate groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H32N2O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-(2,6-dimethylheptan-4-ylamino)propyl 4-aminobenzoate |
InChI |
InChI=1S/C19H32N2O2/c1-13(2)10-18(11-14(3)4)21-15(5)12-23-19(22)16-6-8-17(20)9-7-16/h6-9,13-15,18,21H,10-12,20H2,1-5H3 |
InChI Key |
UXJPPXNITUCBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)NC(C)COC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


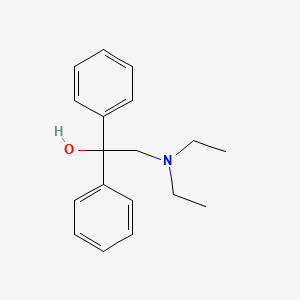


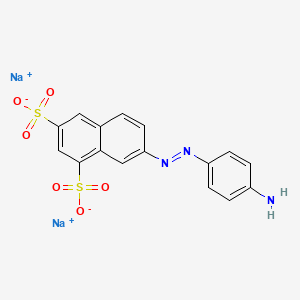

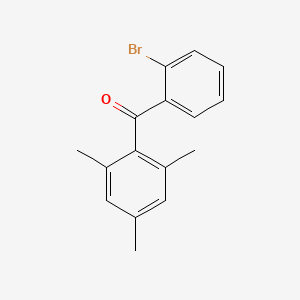
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
